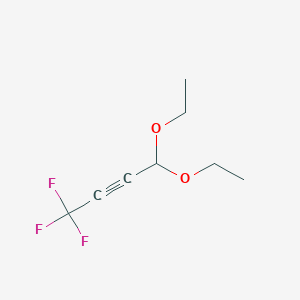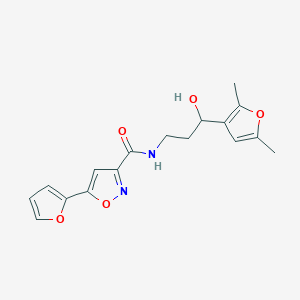![molecular formula C20H23ClN4O B3009622 N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine CAS No. 866042-43-5](/img/structure/B3009622.png)
N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . It also has an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the tert-butyl group suggests that the compound might have some steric hindrance in reactions .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name and would involve a pyrimidine ring attached to an isoxazole ring via a methylene bridge. The pyrimidine ring carries a chlorine and an ethyl group, while the isoxazole ring carries a phenyl ring substituted with a tert-butyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrimidine ring might undergo electrophilic substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. Factors like polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Insecticidal and Acaricidal Activities
- N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine derivatives have been studied for their insecticidal and acaricidal properties. For instance, some compounds within this class demonstrated remarkable insecticidal activity against Aphis fabae and Tetranychus cinnabarinus, with certain derivatives showing superior activity compared to commercial insecticides like imidacloprid (Zhang et al., 2019).
Chemical Synthesis and Structural Studies
- Research has been conducted on the synthesis and structural characterization of similar compounds. This includes studies on hydrogen-bonding patterns and crystal structures, providing insights into the molecular arrangements and interactions of these compounds (López et al., 2010).
Interaction with Other Chemicals
- The interaction of related pyrimidine compounds with various reagents, such as glycine esters, has been explored. These studies aim to understand the chemical reactions and potential applications of these compounds in synthesis (Zinchenko et al., 2018).
Application in Polymer Science
- Some derivatives have been studied for their application in polymer science, such as in the synthesis of fluorinated polyimides. These studies explore the properties of these polymers, such as solubility, thermal stability, and electrochromic behavior (Yang et al., 2006).
Medicinal Chemistry Applications
- While avoiding details on drug use, dosage, and side effects, it's noteworthy that similar compounds have been synthesized and evaluated for potential antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit the induction of nitric oxide synthase (inos), thereby preventing the overproduction of nitric oxide (no) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by forming a covalent bond, leading to inhibition of the target’s activity .
Biochemical Pathways
Inhibition of inos could potentially affect the nitric oxide pathway, leading to a decrease in nitric oxide production .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of inos could potentially lead to a decrease in nitric oxide production, which could have various downstream effects depending on the specific cellular context .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2-oxazol-4-yl]methyl]-5-chloro-6-ethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-5-16-17(21)19(24-12-23-16)22-10-14-11-26-25-18(14)13-6-8-15(9-7-13)20(2,3)4/h6-9,11-12H,5,10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSWUBWETYWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NCC2=CON=C2C3=CC=C(C=C3)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

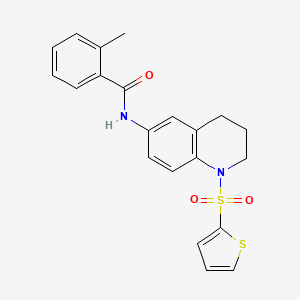
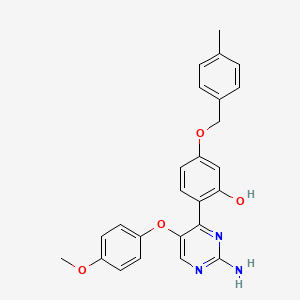
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)
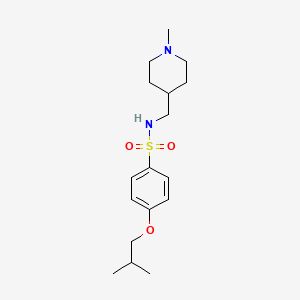
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
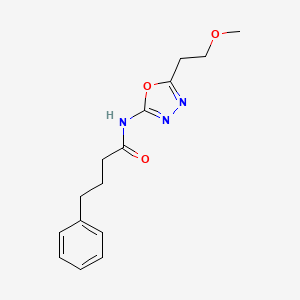

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)

